molecular formula C22H24N6O4S B10871176 4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide

4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide

Cat. No.: B10871176
M. Wt: 468.5 g/mol
InChI Key: KFDOTQZJOVITDI-UHFFFAOYSA-N
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Description

The compound 4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide is a complex organic molecule that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with benzyl and dimethyl groups, linked to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between guanine and benzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate purine derivative with 4-aminobenzenesulfonamide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with enzymes and receptors due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential as an anti-cancer or anti-viral agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in diseases like cancer or viral infections.

Comparison with Similar Compounds

4-{2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide: can be compared to other purine derivatives, such as:

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

    Acyclovir: An antiviral drug that targets viral DNA polymerase.

    Theophylline: A bronchodilator used in respiratory diseases.

The uniqueness of This compound lies in its specific structural modifications, which may confer unique binding properties and biological activities compared to these similar compounds.

Properties

Molecular Formula

C22H24N6O4S

Molecular Weight

468.5 g/mol

IUPAC Name

4-[2-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C22H24N6O4S/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-6-4-3-5-7-16)21(25-19)24-13-12-15-8-10-17(11-9-15)33(23,31)32/h3-11H,12-14H2,1-2H3,(H,24,25)(H2,23,31,32)

InChI Key

KFDOTQZJOVITDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC=CC=C4

Origin of Product

United States

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